molecular formula C22H22N4O3 B2568683 1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900258-20-0

1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2568683
CAS No.: 900258-20-0
M. Wt: 390.443
InChI Key: MXVNFIJLQXMZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, a series of novel pyridopyrimidine-3-carboxamide derivatives were prepared starting from 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also contains additional functional groups, which could influence its properties and biological activity.

Scientific Research Applications

Discovery of Met Kinase Inhibitors

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the identification of potent and selective Met kinase inhibitors. These compounds demonstrated significant in vivo efficacy in tumor models, leading to their progression into clinical trials, highlighting the therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Schroeder et al., 2009).

Antifungal Activity

New pyrido[2,3-d]pyrimidine derivatives were synthesized and exhibited notable antifungal activities, indicating their utility in developing new antifungal agents. This research underscores the importance of pyrimidine derivatives in addressing fungal infections (Hanafy, 2011).

Anti-Inflammatory and Analgesic Agents

A study explored the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were effective as COX-1/COX-2 inhibitors, suggesting the potential for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Cytotoxic Activity Against Cancer Cells

Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed compounds with cytotoxic activity against several human cancer cell lines. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy (Hassan et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidines can vary widely depending on their specific structure and the target they interact with. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research on pyrimidines is likely to focus on developing new derivatives with enhanced pharmacological activities and minimal toxicity . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVNFIJLQXMZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.